molecular formula C6H13F3NO3P B2494028 1-Diethoxyphosphoryl-2,2,2-trifluoroethanamine CAS No. 129416-29-1

1-Diethoxyphosphoryl-2,2,2-trifluoroethanamine

Cat. No. B2494028
CAS RN: 129416-29-1
M. Wt: 235.143
InChI Key: BPFUBLZRCYWAEB-UHFFFAOYSA-N
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Description

1-Diethoxyphosphoryl-2,2,2-trifluoroethanamine is a chemical compound with the molecular formula C6H13F3NO3P . It is a complex molecule that contains a total of 26 bonds, including 13 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), and 1 phosphonate (thio-) .


Synthesis Analysis

The synthesis of 1-Tetrasubstituted 2,2,2-Trifluoroethylamine Derivatives via Palladium-Catalyzed Allylation of sp3 C–H Bonds has been reported . The presence of a 2-pyridyl group of the imines derived from 1-substituted-2,2,2-trifluoroethylamine was key to promoting the reaction efficiently .


Molecular Structure Analysis

The molecular structure of 1-diethoxyphosphoryl-2,2,2-trifluoroethanamine is quite complex. It contains a total of 26 bonds, including 13 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), and 1 phosphonate (thio-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-diethoxyphosphoryl-2,2,2-trifluoroethanamine include its molecular formula (C6H13F3NO3P) and molecular weight (235.14) . More detailed information about its melting point, boiling point, and density may be available from specialized chemical databases .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of α-CF3-trifluoroalanine derivatives : A study by Pajkert and Röschenthaler (2010) details an efficient synthesis of α-CF3-trifluoroalanine derivatives containing N-(diethoxyphosphoryl)difluoroacetyl groups. These compounds could be utilized in peptide modification or as potential drug candidates (Pajkert & Röschenthaler, 2010).

  • Precursors for aminopyrazoles and pyrimidines : Shidlovskii et al. (2004) researched the reactions of compounds similar to 1-Diethoxyphosphoryl-2,2,2-trifluoroethanamine with various nucleophiles, leading to the potential synthesis of aminopyrazoles, pyrimidines, and other modified compounds (Shidlovskii et al., 2004).

  • Herbicidal Activity : Jin et al. (2015) synthesized compounds based on a similar structure for herbicidal applications, showing moderate to good herbicidal activities in various tests (Jin et al., 2015).

  • Synthesis of cyclopropanecarboxylates : Krawczyk et al. (2010) developed a method for synthesizing 1-(diethoxyphosphoryl)cyclopropanecarboxylates, which can be useful in various chemical synthesis applications (Krawczyk et al., 2010).

  • Spin trapping of oxygen-centered radicals : Frejaville et al. (1995) synthesized a compound, DEPMPO, related to 1-Diethoxyphosphoryl-2,2,2-trifluoroethanamine, demonstrating its efficacy in spin trapping oxygen-centered radicals in biological environments (Frejaville et al., 1995).

properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3NO3P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUBLZRCYWAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate

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